Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate
Description
This compound features a pyridine ring substituted at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, a critical functional moiety for Suzuki-Miyaura cross-coupling reactions . At position 2 of the pyridine, a 2-aminoacetate group is attached via a tert-butyl ester. The boronic ester enables participation in palladium-catalyzed couplings, while the aminoacetate group offers a site for further functionalization, such as amidation or hydrolysis .
Properties
Molecular Formula |
C17H27BN2O4 |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)13(19)12-10-11(8-9-20-12)18-23-16(4,5)17(6,7)24-18/h8-10,13H,19H2,1-7H3 |
InChI Key |
SRXJFGYGOTXFKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the palladium-catalyzed borylation of a pyridin-2-yl precursor bearing a suitable leaving group such as triflate or halide. The boronate moiety is introduced using bis(pinacolato)diboron under basic conditions.
Key Reaction Components and Conditions
| Component | Role/Description |
|---|---|
| Palladium catalyst | Usually PdCl2(dppf) or Pd(PPh3)4 facilitating borylation |
| Bis(pinacolato)diboron | Boron source for borylation reaction |
| Potassium acetate or base | Base to promote the reaction |
| 1,4-Dioxane | Common solvent providing good solubility and reaction medium |
| Temperature | Typically 80–100 °C to ensure efficient catalysis |
| Inert atmosphere | Nitrogen or argon to prevent catalyst deactivation |
Representative Synthetic Procedure
One well-documented method involves the following steps:
Starting Material : A tert-butyl protected pyridinyl precursor with a triflate or halide substituent at the 4-position.
Borylation Reaction : The precursor is reacted with bis(pinacolato)diboron and potassium acetate in 1,4-dioxane under an inert atmosphere.
Catalyst Addition : A palladium catalyst such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex is added.
Heating : The mixture is heated at 80 °C for 3 to 16 hours depending on the scale and reactivity.
Workup and Purification : After cooling, the reaction mixture is filtered, extracted, and purified by column chromatography to isolate the boronate ester product.
This method yields the target compound in yields ranging from 79% to 90%, depending on reaction time and conditions.
Example from Literature
A specific example involves the borylation of tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate with bis(pinacolato)diboron, potassium acetate, and PdCl2(dppf)2·CH2Cl2 in 1,4-dioxane at 80 °C for 16 hours under argon. After workup and silica gel chromatography, the desired boronate ester was obtained in 90% yield as a colorless oil.
Alternative Synthetic Routes
In some cases, the synthesis may involve a Suzuki–Miyaura cross-coupling reaction starting from an intermediate pyridinyl boronate ester and coupling it with other aryl or heteroaryl halides or boronates to yield functionalized derivatives. For example, the coupling of an intermediate boronate with a 3,6-dihydropyridine-1(2H)-carboxylate boronate under Pd(PPh3)4 catalysis in the presence of sodium carbonate and water at 100 °C yielded a related compound in 76% yield.
Reaction Optimization and Yield Analysis
| Parameter | Conditions/Range | Observed Yield (%) | Notes |
|---|---|---|---|
| Catalyst | PdCl2(dppf)2·CH2Cl2, Pd(PPh3)4 | 79–90 | Catalyst choice affects reaction rate |
| Base | Potassium acetate | - | Essential for borylation |
| Solvent | 1,4-Dioxane | - | Provides good solubility and reaction medium |
| Temperature | 80–100 °C | - | Higher temps favor faster reaction |
| Reaction Time | 3–16 hours | - | Longer times improve conversion |
| Atmosphere | Argon or nitrogen | - | Prevents catalyst degradation |
The yields reported in the literature are consistently high, with the best conditions involving PdCl2(dppf)2·CH2Cl2 catalyst, potassium acetate base, and 1,4-dioxane solvent at 80 °C for 16 hours under inert atmosphere. Shorter reaction times (3 hours) also afford good yields (~89%) when using similar conditions with careful degassing.
Mechanistic Considerations
The preparation of this compound via palladium-catalyzed borylation proceeds through the following key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the pyridinyl precursor.
Transmetalation : The bis(pinacolato)diboron transfers a boron moiety to the palladium complex.
Reductive Elimination : Formation of the carbon-boron bond and regeneration of the palladium(0) catalyst.
The base (potassium acetate) assists in activating the diboron reagent and stabilizing intermediates.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include boronic acids, amines, and various substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds .
Biology and Medicine
In biology and medicine, tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate is explored for its potential as a drug intermediate. Its unique structure allows for the modification of pharmacophores, making it a valuable tool in drug discovery and development .
Industry
In industry, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate involves its interaction with molecular targets through its functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Key Observations :
- Boronic Ester Position : The target’s boronic ester at pyridine C4 vs. C5 in analogues (e.g., ) alters conjugation and electronic effects. C4 substitution may enhance reactivity in cross-couplings due to reduced steric hindrance compared to C4.
- Amino vs. Carbamate Groups: The target’s free amino group (vs.
Reactivity in Cross-Coupling Reactions
The target compound’s boronic ester is poised for Suzuki-Miyaura reactions, widely used in biaryl synthesis . Comparative studies suggest:
- Reaction Rates: Amino and tert-butyl groups in the target may accelerate coupling due to electron-donating effects (NH2) and steric protection of the boronic ester (tert-butyl), reducing side reactions .
- Yields: Analogues with bulky groups (e.g., tert-butyl carbamate in ) report moderate yields (~44-60%) in couplings, suggesting steric factors limit efficiency. The target’s amino group may mitigate this by directing coupling partners .
Physicochemical Properties
- Solubility: The amino group enhances aqueous solubility compared to carbamate or CF3-substituted analogues .
- Stability : The tert-butyl ester in the target and related compounds (e.g., ) improves resistance to hydrolysis under acidic conditions, critical for multi-step syntheses.
Pharmacokinetic Considerations
While direct ADMET data for the target are unavailable, boronic esters generally exhibit moderate metabolic stability. The amino group may enhance renal clearance compared to more lipophilic analogues (e.g., tert-butyl carbamate ) .
Biological Activity
Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, including its interactions with various biological targets and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C₁₈H₂₈BNO₄ and a molecular weight of approximately 320.1856 g/mol. Its structure comprises:
- Tert-butyl group : Enhances lipophilicity.
- Amino group : Can participate in nucleophilic substitution reactions.
- Pyridine ring : Associated with neuroactive properties.
- Dioxaborolane moiety : Engages in cross-coupling reactions typical of organoboron compounds.
This combination of functional groups suggests a potential for significant biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Cholinergic Activity : Similar compounds have been investigated as cholinergic agents for treating gastrointestinal diseases. The pyridine ring's presence suggests potential interactions with neurotransmitter systems.
- Neuroactive Properties : The structural motifs may influence neurotransmitter systems, indicating possible applications in neuropharmacology.
- Enzyme Interactions : Compounds containing dioxaborolane groups are known to interact with enzymes involved in metabolic processes. Investigating these interactions can reveal therapeutic targets and mechanisms of action.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds. Here are notable findings:
Example Compounds and Their Activities
| Compound Name | Structure Features | Similarity Index | Notable Activity |
|---|---|---|---|
| Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine | Contains a dioxaborolane group | 0.91 | Neuroactive |
| Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoindoline | Isoindoline structure with dioxaborolane | 0.85 | Potential cholinergic agent |
| Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-5,6-dihydropyridine | Similar pyridine structure with benzyl substitution | 0.81 | Enzyme inhibitor |
These compounds highlight the versatility of the dioxaborolane motif in medicinal chemistry and their potential for development into therapeutic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The amino group can act as a nucleophile in various chemical reactions.
- Cross-Coupling Reactions : The dioxaborolane moiety allows for Suzuki coupling reactions with electrophiles to form more complex structures .
- Receptor Interactions : Similar compounds have been shown to interact with receptors involved in neurotransmission and other metabolic processes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence:
Borylation : Introduce the pinacol boronate ester group to the pyridine ring using Pd-catalyzed Miyaura borylation (e.g., with bis(pinacolato)diboron).
Amino Acetate Formation : Couple the boronate-containing pyridine with a tert-butyl-protected amino acetate via nucleophilic substitution or condensation.
A representative procedure involves reacting 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine with tert-butyl chloroacetate in the presence of a base like triethylamine (NEt₃) and DMAP as a catalyst in DCM . Yield optimization (~44%) requires careful stoichiometric control of Boc₂O (di-tert-butyl dicarbonate) and inert reaction conditions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- 1H NMR : Key peaks include δ 1.33 ppm (12H, pinacol methyl groups) and δ 1.57 ppm (9H, tert-butyl group). A broad singlet at δ 9.55 ppm corresponds to the NH proton .
- LCMS : The molecular ion [M+H]+ is expected at m/z 377.3 (calculated for C₁₈H₂₉BN₂O₄). Retention time in HPLC (e.g., 1.23 minutes under SQD-FA05 conditions) helps assess purity .
- Elemental Analysis : Validate boron and nitrogen content to confirm boronate ester and amino groups.
Q. What are the critical storage conditions to maintain stability?
- Methodological Answer : The compound is moisture-sensitive due to the boronate ester. Store under inert gas (argon/nitrogen) at –20°C in a desiccator. Avoid exposure to heat (>30°C) or acidic/basic environments to prevent hydrolysis of the tert-butyl ester or boronate .
Advanced Research Questions
Q. How can reaction yields be improved during the tert-butoxycarbonylation step?
- Methodological Answer : Low yields (~44%) in Boc protection (e.g., ) may arise from competing side reactions. Strategies include:
- Catalyst Optimization : Increase DMAP loading (0.2 equiv.) to enhance nucleophilicity of the amino group.
- Solvent Screening : Replace DCM with THF or DMF to improve solubility of intermediates.
- Temperature Control : Conduct reactions at 0–5°C to minimize Boc group migration or decomposition .
Q. What mechanistic insights explain the regioselectivity of boronate installation on the pyridine ring?
- Methodological Answer : The 4-position of the pyridine is electronically activated for borylation due to the directing effect of the adjacent nitrogen. Computational studies (DFT) show lower activation energy for Pd insertion at the C4 position versus C2/C3. Experimental validation via in situ IR monitoring of Pd intermediates can confirm this selectivity .
Q. How do researchers address conflicting LCMS and NMR data when characterizing byproducts?
- Methodological Answer : Contradictions may arise from boronate ester hydrolysis (e.g., m/z 295 [M+H]+ if the pinacol group is lost). Use 2D NMR (HSQC, HMBC) to trace proton-carbon correlations and identify degradation products. Compare with synthetic standards spiked into the sample .
Q. What strategies mitigate palladium contamination in Suzuki-Miyaura coupling reactions using this boronate?
- Methodological Answer : Residual Pd from synthesis can inhibit downstream applications. Post-reaction purification methods include:
- Chelating Resins : Treat crude product with SiliaMetS Thiol to sequester Pd.
- Recrystallization : Use hexane/EtOAC mixtures to precipitate pure compound while leaving Pd complexes in solution.
- ICP-MS Analysis : Quantify Pd levels (<10 ppm) to ensure suitability for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
